Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide
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Overview
Description
Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphine groups connected by a hexyl chain, with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide typically involves the reaction of triphenylphosphine with a suitable hexyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of organophosphorus compounds. These methods often utilize microreactors to control reaction conditions precisely, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used widely in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt with a methyl group instead of a hexyl chain.
Uniqueness
Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide is unique due to its extended hexyl chain, which imparts different physical and chemical properties compared to simpler phosphonium salts. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42P2.BrH/c1(21-35-43(37-23-9-3-10-24-37,38-25-11-4-12-26-38)39-27-13-5-14-28-39)2-22-36-44(40-29-15-6-16-30-40,41-31-17-7-18-32-41)42-33-19-8-20-34-42;/h3-20,23-34H,1-2,21-22,35-36H2;1H/q+2;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQSXWPFNRAEW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42BrP2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22884-32-8 |
Source
|
Record name | NSC84072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Hexamethylenebis(triphenylphosphonium bromide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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